1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole: Systematic Log D Reduction of Approximately 1 Unit
In a systematic matched molecular pair analysis across the AstraZeneca compound collection, 1,3,4-oxadiazole derivatives were found to be systematically more polar than their 1,2,4-oxadiazole counterparts, exhibiting a lipophilicity reduction of approximately 1 log D unit over a structural diversity range of 7 log units [1]. This class-level inference establishes that the 1,3,4-oxadiazole scaffold inherently confers lower lipophilicity, which is predictive of improved metabolic stability and reduced hERG inhibition risk [2].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole scaffold: log D approximately 1 unit lower than 1,2,4-oxadiazole matched pairs [1] |
| Comparator Or Baseline | 1,2,4-Oxadiazole matched pairs (matched molecular pairs from AstraZeneca collection) |
| Quantified Difference | Δlog D ≈ -1 (1,3,4-oxadiazole more polar) [1] |
| Conditions | Matched molecular pair analysis across structurally diverse compounds spanning ~7 log D range; log D measured at pH 7.4 [1] |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility, reduced metabolic degradation, and lower hERG channel inhibition, favoring 1,3,4-oxadiazole-based intermediates in lead optimization [2].
- [1] Boström, J.; Hogner, A.; Llinás, A.; Wellner, E.; Plowright, A. T. The Power of MMPA and a Teaching Lesson in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [2] Boström, J.; Hogner, A.; Llinás, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
